1-[(2-Oxo-2,3-dihydro-1h-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2-Oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound featuring an indole ring system, a piperidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. The resulting indole derivative is then functionalized with a sulfonyl group and a piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to yield derivatives with different functional groups.
Substitution: The sulfonyl and carboxylic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with substituted sulfonyl or carboxylic acid groups.
Scientific Research Applications
1-[(2-Oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2-Oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar structure but lacks the piperidine and sulfonyl groups.
Piperidine-4-carboxylic acid: Similar to the target compound but without the indole and sulfonyl groups.
Sulfonyl-indole derivatives: Other compounds with similar indole and sulfonyl functionalities.
Uniqueness: 1-[(2-Oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of indole, piperidine, and carboxylic acid groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-8-10-7-11(1-2-12(10)15-13)22(20,21)16-5-3-9(4-6-16)14(18)19/h1-2,7,9H,3-6,8H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUQRMCZNIVQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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